Ethyl 2-fluoro-4,4-dimethylpent-2-enoate
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Overview
Description
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C9H15FO2. It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4,4-dimethylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-4,4-dimethylpent-2-enoic acid or 2-fluoro-4,4-dimethylpentan-2-one.
Reduction: Ethyl 2-fluoro-4,4-dimethylpent-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoropent-4-enoate: Contains two fluorine atoms, which may alter its reactivity and biological activity.
Ethyl 4-chloro-2,2-dimethylpent-4-enoate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Methyl 2,2-dimethylpent-4-enoate: Lacks the fluorine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluorine and ester functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
101560-16-1 |
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Molecular Formula |
C9H15FO2 |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
ethyl 2-fluoro-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H15FO2/c1-5-12-8(11)7(10)6-9(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
PZCXJLJARQANBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(C)(C)C)F |
Origin of Product |
United States |
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